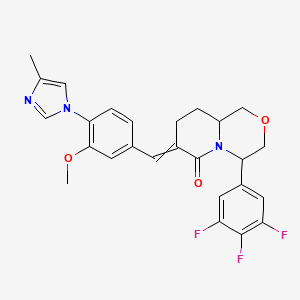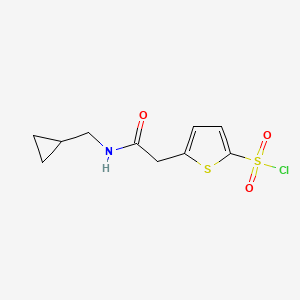
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
The synthesis of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of thiophene derivatives. For instance, thiophene can be acylated using glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield intermediate compounds . These intermediates can then be further reacted with cyclopropylmethylamine and sulfonyl chloride to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases, which are enzymes involved in phosphorylation processes, thereby affecting cell signaling and function .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as thiophene-2-sulfonyl chloride and 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene . Compared to these compounds, 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has unique structural features that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H12ClNO3S2 |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
5-[2-(cyclopropylmethylamino)-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-4-3-8(16-10)5-9(13)12-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI Key |
KQJYEQUURLGVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


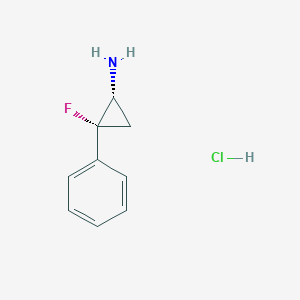
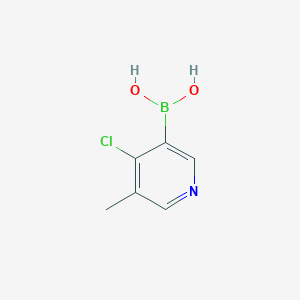

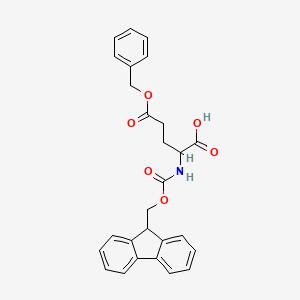


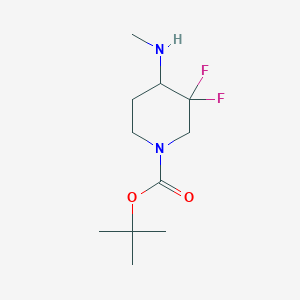
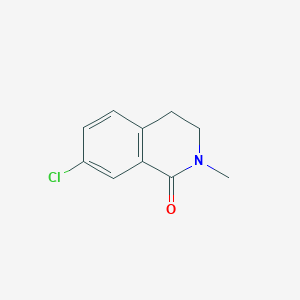
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)

